

# Vanzacaftor (VX-121): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Vanzacaftor (VX-121) is a novel, orally active small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Vertex Pharmaceuticals, it is a key component of a next-generation, once-daily triple combination therapy with tezacaftor and deutivacaftor for the treatment of cystic fibrosis (CF). This regimen has demonstrated non-inferiority in lung function improvement and superiority in reducing sweat chloride concentration compared to the current standard of care, elexacaftor/tezacaftor/ivacaftor. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Vanzacaftor, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.

# Introduction to Cystic Fibrosis and the Role of CFTR Modulators

Cystic fibrosis is a rare, life-shortening genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs. This leads to chronic infections, inflammation, and progressive lung damage.[1]



CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized as either correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or potentiators, which enhance the opening probability of the CFTR channel at the cell surface.[2] The most common CF-causing mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface in sufficient quantities.[3] Vanzacaftor is a CFTR corrector designed to address this trafficking defect.[4]

# Discovery and Preclinical Development of Vanzacaftor (VX-121)

The discovery of Vanzacaftor stemmed from extensive medicinal chemistry efforts aimed at identifying novel CFTR correctors with improved efficacy and pharmacokinetic properties. While specific details of the lead discovery and optimization process for Vanzacaftor are proprietary to Vertex Pharmaceuticals, the general approach for identifying CFTR modulators involves high-throughput screening of large compound libraries followed by iterative rounds of chemical modification to enhance potency, selectivity, and drug-like properties.

#### **Mechanism of Action**

Vanzacaftor is a CFTR corrector that improves the cellular processing and trafficking of mutant CFTR protein, thereby increasing the quantity of CFTR at the cell surface. It is classified as a "type-III" or "next-generation" corrector, suggesting a mechanism of action that is complementary to first-generation correctors like tezacaftor. The combination of two correctors with different binding sites or mechanisms of action can have an additive or synergistic effect on the rescue of mutant CFTR.

### **In Vitro Studies**

The efficacy of Vanzacaftor was initially assessed in vitro using human bronchial epithelial (HBE) cells derived from CF patients with the F508del mutation. These studies demonstrated that the triple combination of Vanzacaftor, tezacaftor, and a potentiator (ivacaftor or deutivacaftor) resulted in a greater increase in CFTR-mediated chloride transport compared to dual combinations.

While specific preclinical data for Vanzacaftor as a single agent is not extensively published, one study showed that in the presence of amiloride (to block sodium channels), 10 µM of



Vanzacaftor (VX-121) stimulated a large, paxilline-sensitive potassium secretory current in both wild-type and F508del CFTR-expressing HBE cells. This suggests a potential off-target effect on BKCa channels, which could also contribute to ion transport in the airways.

## **Experimental Protocols**

The development of Vanzacaftor relied on a suite of established in vitro and in vivo assays to characterize its activity as a CFTR corrector. Below are detailed methodologies for key experiments typically employed in the discovery and development of CFTR modulators.

# **Ussing Chamber Assay for CFTR-Mediated Chloride Transport**

This electrophysiological technique is a gold standard for measuring ion transport across epithelial tissues.

#### Methodology:

- Cell Culture: Human bronchial epithelial cells from CF donors are cultured on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
- Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Each side is bathed in a physiological salt solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.
- Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is continuously measured. The Isc is a direct measure of net ion transport.
- Experimental Procedure:
  - The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to isolate the apical membrane currents.
  - A chloride gradient is established across the apical membrane.



- A phosphodiesterase inhibitor (e.g., IBMX) is added to increase intracellular cAMP levels.
- Forskolin is added to activate PKA and subsequently phosphorylate and activate CFTR.
- The test compound (Vanzacaftor) is added at various concentrations to assess its effect on CFTR-mediated chloride current.
- A CFTR potentiator (e.g., ivacaftor or deutivacaftor) is added to measure the maximal potentiated current.
- A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
- Data Analysis: The change in Isc (ΔIsc) upon addition of the test compounds is calculated and used to determine the potency (EC50) and efficacy of the corrector.

#### **Western Blot for CFTR Protein Maturation**

This biochemical assay is used to assess the effect of correctors on the glycosylation state and trafficking of the CFTR protein.

#### Methodology:

- Cell Culture and Treatment: Cells expressing mutant CFTR (e.g., F508del-CFTR) are treated with the corrector compound (Vanzacaftor) for a specified period (e.g., 24 hours).
- Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Immunodetection: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Visualization: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An effective corrector will increase the intensity of Band C relative to Band B.
- Densitometry: The intensity of the bands is quantified using image analysis software.

## **Clinical Development**

The clinical development of Vanzacaftor has been conducted as part of a triple combination therapy with tezacaftor and deutivacaftor. This program has included Phase 1, 2, and 3 clinical trials.

#### **Phase 2 Clinical Trials**

A Phase 2, randomized, double-blind, controlled study (NCT03912233) evaluated the safety and efficacy of Vanzacaftor in combination with tezacaftor and deutivacaftor in adults with CF. The results of this trial supported the progression to Phase 3 studies.

### **Phase 3 Clinical Trials**

The Phase 3 program for the Vanzacaftor triple combination included two randomized, active-controlled trials, SKYLINE 102 (NCT05033080) and SKYLINE 103 (NCT05076149), in individuals with CF aged 12 years and older. These trials compared the Vanzacaftor regimen to the approved triple combination therapy, elexacaftor/tezacaftor/ivacaftor (Trikafta). A single-arm, open-label trial, RIDGELINE (NCT05422222), evaluated the therapy in children aged 6 to 11 years.

### **Data Presentation**

Table 1: Key Efficacy Endpoints from Phase 3 SKYLINE Trials (Ages 12+)



| Endpoint                                                 | Vanzacaftor/Tezacaftor/De<br>utivacaftor | Elexacaftor/Tezacaftor/Ivac<br>aftor |
|----------------------------------------------------------|------------------------------------------|--------------------------------------|
| Absolute Change in ppFEV1 from Baseline at Week 24       | Non-inferior to comparator               |                                      |
| Absolute Change in Sweat Chloride from Baseline (mmol/L) | Statistically superior to comparator     |                                      |

Note: Specific numerical values for the primary and key secondary endpoints from the pivotal trials are typically presented at scientific conferences or in peer-reviewed publications following trial completion.

**Table 2: Key Efficacy Endpoints from Phase 3** 

**RIDGELINE Trial (Ages 6-11)** 

| Endpoint                                                 | Vanzacaftor/Tezacaftor/Deutivacaftor |
|----------------------------------------------------------|--------------------------------------|
| Absolute Change in ppFEV1 from Baseline at Week 24       | Maintained from baseline             |
| Absolute Change in Sweat Chloride from Baseline (mmol/L) | Significant reduction                |
| Proportion of Patients with Sweat Chloride <60 mmol/L    | Nearly all participants              |
| Proportion of Patients with Sweat Chloride <30 mmol/L    | More than half of participants       |

Note: This was a single-arm study, so there was no active comparator group.

# Visualizations Signaling Pathway





#### Click to download full resolution via product page

Caption: CFTR protein processing pathway and points of intervention for Vanzacaftor and its combination partners.

## **Experimental Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2022032068A1 Modulators of cystic fibrosis transmembrane conductance regulator -Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Vertex Pharmaceuticals Inc: Patent for CFTR Modulators [pharmaceutical-technology.com]
- To cite this document: BenchChem. [Vanzacaftor (VX-121): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380368#discovery-and-development-of-vanzacaftor-vx-121]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com